molecular formula C17H15ClN2O3 B5047509 1-(3-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione

1-(3-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B5047509
M. Wt: 330.8 g/mol
InChI Key: QVCVVXDQQPUNKU-UHFFFAOYSA-N
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Description

  • The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative and a suitable nucleophile.
  • Reaction conditions: The reaction is typically conducted in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
  • Attachment of the Methoxyphenylamino Group:

    • The methoxyphenylamino group can be attached through an amination reaction involving a methoxyphenylamine derivative and the pyrrolidine-2,5-dione core.
    • Reaction conditions: The reaction is usually performed in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an inert atmosphere.
  • Industrial Production Methods: Industrial production of 1-(3-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione typically involves the following steps:

    • Formation of the Pyrrolidine-2,5-dione Core:

      • The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
      • Reaction conditions: The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-(3-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

      Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.

      Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Common Reagents and Conditions:

      Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

      Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

      Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

    Major Products Formed:

      Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

      Reduction: Formation of alcohols or amines.

      Substitution: Formation of halogenated derivatives or substituted amines.

    Scientific Research Applications

    1-(3-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione has several scientific research applications, including:

      Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

      Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

      Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

      Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

    Mechanism of Action

    The mechanism of action of 1-(3-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

      Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

      Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

      Alteration of Gene Expression: Influencing the expression of genes involved in various cellular processes.

    Comparison with Similar Compounds

    1-(3-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

      1-(3-Chlorophenyl)-3-[(4-hydroxyphenyl)amino]pyrrolidine-2,5-dione: Differing by the presence of a hydroxy group instead of a methoxy group, which may affect its chemical reactivity and biological activity.

      1-(3-Bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione: Differing by the presence of a bromophenyl group instead of a chlorophenyl group, which may influence its physical and chemical properties.

    The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

    Properties

    IUPAC Name

    1-(3-chlorophenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H15ClN2O3/c1-23-14-7-5-12(6-8-14)19-15-10-16(21)20(17(15)22)13-4-2-3-11(18)9-13/h2-9,15,19H,10H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QVCVVXDQQPUNKU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H15ClN2O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    330.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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